2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptane-1,1-diol
Overview
Description
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptane-1,1-diol: is an organic compound containing fluorine atoms. It is known for its unique properties, including hydrophobicity and oleophobicity, making it an effective surfactant and lubricant . The compound has the chemical formula C7H3F13O2 and a molecular weight of 366.08 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptane-1,1-diol is typically synthesized through a fluorination reaction. The process involves reacting heptanediol with hydrogen fluoride (HF) in the presence of a catalyst . The reaction conditions must be carefully controlled to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of specialized equipment and safety measures is crucial due to the reactive nature of hydrogen fluoride .
Chemical Reactions Analysis
Types of Reactions: 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptane-1,1-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can convert it into different fluorinated alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed.
Major Products:
Oxidation: Fluorinated carboxylic acids.
Reduction: Fluorinated alcohols.
Substitution: Various substituted fluorinated compounds.
Scientific Research Applications
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptane-1,1-diol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and lubricant in various chemical processes.
Biology: Its hydrophobic and oleophobic properties make it useful in biological assays and experiments.
Industry: Widely used in the production of lubricants, surfactants, coatings, and cutting fluids.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptane-1,1-diol is primarily based on its ability to reduce surface tension and improve lubrication. The compound interacts with molecular targets by forming a thin, protective layer that minimizes friction and wear . Its fluorinated structure enhances its stability and resistance to chemical degradation .
Comparison with Similar Compounds
- 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptane-1,1-diol
- Perfluoroheptanal hydrate (diol)
Comparison: this compound stands out due to its high degree of fluorination, which imparts superior hydrophobic and oleophobic properties compared to other similar compounds . This makes it particularly effective in applications requiring low surface tension and high chemical stability .
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptane-1,1-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F13O2/c8-2(9,1(21)22)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)20/h1,21-22H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDRUNXDQLDNNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F13O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00446247 | |
Record name | 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-1,1-heptanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00446247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64739-16-8 | |
Record name | 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-1,1-heptanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00446247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.